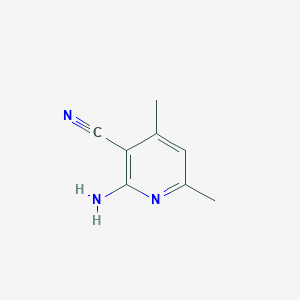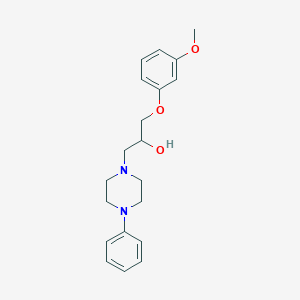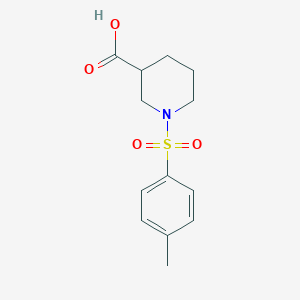
Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a hydrochloride salt of ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate, which is a derivative of thiadiazine. The compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride is not fully understood. However, it has been reported to act on the GABAergic system, which is involved in the regulation of anxiety, sleep, and seizure activity. The compound has been shown to enhance the activity of GABA receptors, leading to an increase in the inhibitory neurotransmission.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce anxiety and increase sleep in animal models. The compound has also been reported to exhibit anticonvulsant activity in animal models of epilepsy. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride in lab experiments is its ability to exhibit multiple pharmacological effects, including anticonvulsant, anxiolytic, and sedative properties. This makes it a useful compound for studying the GABAergic system and its role in regulating anxiety, sleep, and seizure activity. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to exhibit dose-dependent toxicity in animal models.
Orientations Futures
There are several future directions for the study of Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use as an anticonvulsant and anxiolytic agent in humans. Additionally, further research is needed to understand the exact mechanism of action of the compound and its potential side effects.
Méthodes De Synthèse
The synthesis of Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride has been reported in the literature using different methods. One of the methods involves the reaction of ethyl 2-bromoacetate with thiourea in the presence of sodium hydroxide, followed by the reaction with hydrazine hydrate to yield Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate. The hydrochloride salt of this compound can be obtained by reacting it with hydrochloric acid.
Applications De Recherche Scientifique
Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride has been extensively studied for its potential applications in the field of medicine. It has been reported to exhibit anticonvulsant, anxiolytic, and sedative properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
66870-47-1 |
|---|---|
Formule moléculaire |
C7H12ClN3O2S |
Poids moléculaire |
237.71 g/mol |
Nom IUPAC |
ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride |
InChI |
InChI=1S/C7H11N3O2S.ClH/c1-2-12-6(11)3-5-4-13-7(8)10-9-5;/h2-4H2,1H3,(H2,8,10);1H |
Clé InChI |
SKISAONJDMZROQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=NN=C(SC1)N.Cl |
SMILES canonique |
CCOC(=O)CC1=NN=C(SC1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzo[h][1,6]naphthyridine-5-carbaldehyde](/img/structure/B188191.png)
![ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B188195.png)


![Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate](/img/structure/B188200.png)


![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B188204.png)
![5-Methyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B188206.png)



